5-METHYL-N'-[(3Z)-2-OXO-1-(2-PHENYLETHYL)INDOL-3-YLIDENE]-2H-PYRAZOLE-3-CARBOHYDRAZIDE
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Overview
Description
5-METHYL-N’-[(3Z)-2-OXO-1-(2-PHENYLETHYL)INDOL-3-YLIDENE]-2H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines an indole nucleus with a pyrazole moiety, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N’-[(3Z)-2-OXO-1-(2-PHENYLETHYL)INDOL-3-YLIDENE]-2H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced by reacting the indole derivative with hydrazine and a suitable diketone under reflux conditions.
Final Coupling Reaction: The final step involves the coupling of the indole-pyrazole intermediate with a suitable carboxylic acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nucleus, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced carbonyl groups.
Substitution: Substituted derivatives with various functional groups introduced onto the aromatic rings.
Scientific Research Applications
5-METHYL-N’-[(3Z)-2-OXO-1-(2-PHENYLETHYL)INDOL-3-YLIDENE]-2H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to various receptors, while the pyrazole moiety can interact with enzymes and other proteins. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-METHYL-3-[4-OXO-3-(1-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONE
- 2-OXO-3-[4-OXO-3-(2-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-1-YL
- N-(4-CHLOROPHENYL)-2-{(3Z)-2-OXO-3-[4-OXO-3-(2-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-1-YL}
Uniqueness
The uniqueness of 5-METHYL-N’-[(3Z)-2-OXO-1-(2-PHENYLETHYL)INDOL-3-YLIDENE]-2H-PYRAZOLE-3-CARBOHYDRAZIDE lies in its specific combination of an indole nucleus with a pyrazole moiety, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-hydroxy-1-(2-phenylethyl)indol-3-yl]imino-5-methyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-14-13-17(23-22-14)20(27)25-24-19-16-9-5-6-10-18(16)26(21(19)28)12-11-15-7-3-2-4-8-15/h2-10,13,28H,11-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHTXULRIPVRBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CCC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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